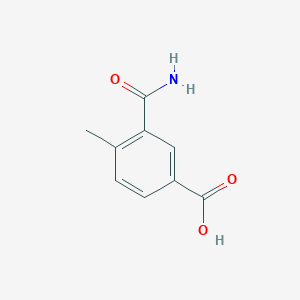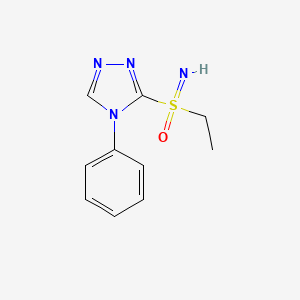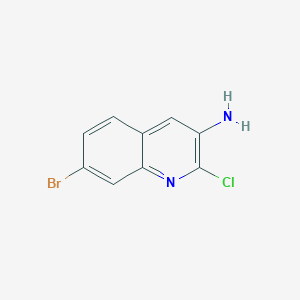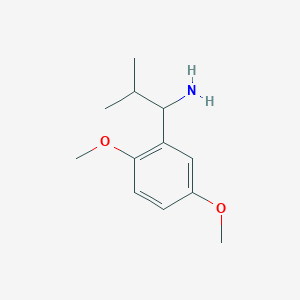
3-Carbamoyl-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-4-methylbenzoic acid: is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzoic acid, where a carbamoyl group (–CONH2) and a methyl group (–CH3) are substituted at the 3rd and 4th positions of the benzene ring, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-4-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-methylbenzoic acid to introduce a nitro group, followed by reduction to form the corresponding amine. The amine is then converted to the carbamoyl derivative through reaction with phosgene or other carbamoylating agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of some reagents used in the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoyl-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-Carbamoyl-4-carboxybenzoic acid.
Reduction: 3-Amino-4-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Carbamoyl-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-4-methylbenzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbenzoic acid: Lacks the carbamoyl group, making it less versatile in chemical reactions.
4-Carbamoylbenzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and applications.
3-Carboxy-4-methylbenzoic acid: Contains a carboxyl group instead of a carbamoyl group, affecting its chemical properties.
Uniqueness
3-Carbamoyl-4-methylbenzoic acid is unique due to the presence of both carbamoyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
859964-28-6 |
|---|---|
Fórmula molecular |
C9H9NO3 |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
3-carbamoyl-4-methylbenzoic acid |
InChI |
InChI=1S/C9H9NO3/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)(H,12,13) |
Clave InChI |
DJNREJGAWCAVEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid](/img/structure/B13196753.png)








![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
